molecular formula C13H20F6N2O5 B6194768 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) CAS No. 2680533-19-9

1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)

Cat. No.: B6194768
CAS No.: 2680533-19-9
M. Wt: 398.30 g/mol
InChI Key: FPSWPUDKEOVZFA-UHFFFAOYSA-N
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Description

1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, an oxane ring, and a methanamine group, all stabilized by bis(trifluoroacetic acid).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopropanol and suitable catalysts.

    Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable oxane precursor reacts with the azetidine intermediate.

    Attachment of the Methanamine Group: This step involves the reaction of the azetidine-oxane intermediate with a methanamine derivative under controlled conditions.

    Formation of the Bis(trifluoroacetic acid) Salt: The final step involves treating the compound with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Halogenated or azide-substituted derivatives.

Scientific Research Applications

1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azetidine and oxane rings may facilitate binding to enzymes or receptors, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[1-(propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)
  • 1-[1-(butan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)

Comparison: Compared to similar compounds, 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) is unique due to the presence of the oxane ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

2680533-19-9

Molecular Formula

C13H20F6N2O5

Molecular Weight

398.30 g/mol

IUPAC Name

[1-(oxan-4-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18N2O.2C2HF3O2/c10-5-8-6-11(7-8)9-1-3-12-4-2-9;2*3-2(4,5)1(6)7/h8-9H,1-7,10H2;2*(H,6,7)

InChI Key

FPSWPUDKEOVZFA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CC(C2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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